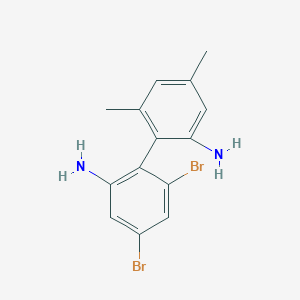
2-(2-Amino-4,6-dibromophenyl)-3,5-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Amino-4,6-dibromophenyl)-3,5-dimethylaniline is an organic compound characterized by the presence of amino and bromine substituents on a phenyl ring, along with two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-4,6-dibromophenyl)-3,5-dimethylaniline typically involves the bromination of a precursor compound followed by amination. One common method includes the bromination of 3,5-dimethylaniline using bromine in the presence of a catalyst such as iron(III) bromide. The resulting dibromo compound is then subjected to amination using ammonia or an amine source under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(2-Amino-4,6-dibromophenyl)-3,5-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atoms can be reduced to hydrogen, yielding a debrominated product.
Substitution: The bromine atoms can be substituted with other nucleophiles such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or alkyl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Debrominated analogs.
Substitution: Hydroxyl or alkyl-substituted derivatives.
科学的研究の応用
2-(2-Amino-4,6-dibromophenyl)-3,5-dimethylaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-(2-Amino-4,6-dibromophenyl)-3,5-dimethylaniline involves its interaction with specific molecular targets. The amino and bromine substituents play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- 2-Amino-4,6-dibromophenyl)methanol
- Methyl [(2-amino-4,6-dibromophenyl)sulfamoyl]acetate
- N-(2-Amino-4,6-dibromophenyl)-4-morpholinecarboxamide
Uniqueness
2-(2-Amino-4,6-dibromophenyl)-3,5-dimethylaniline is unique due to the presence of both amino and bromine substituents along with two methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
6311-58-6 |
|---|---|
分子式 |
C14H14Br2N2 |
分子量 |
370.08 g/mol |
IUPAC名 |
2-(2-amino-4,6-dibromophenyl)-3,5-dimethylaniline |
InChI |
InChI=1S/C14H14Br2N2/c1-7-3-8(2)13(11(17)4-7)14-10(16)5-9(15)6-12(14)18/h3-6H,17-18H2,1-2H3 |
InChIキー |
GBOUZBGQEZQRIL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)N)C2=C(C=C(C=C2Br)Br)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-({(e)-[4-(Dimethylamino)phenyl]methylidene}amino)-5-hydroxynaphthalene-2,7-disulfonic acid](/img/structure/B14741550.png)
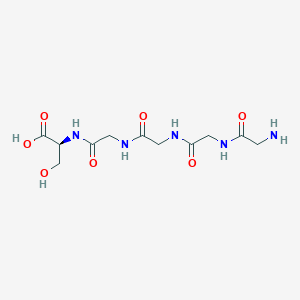
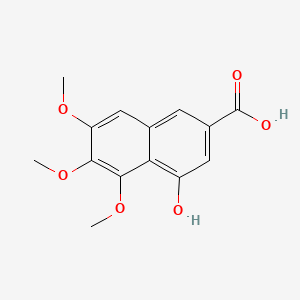
![3,9-Dihexyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14741574.png)

![Tetrazolo[1,5-a]pyridin-5-ylacetic acid](/img/structure/B14741603.png)
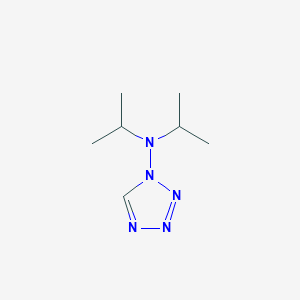
![[(2E,8R,9S,10R,13S,14S,17S)-17-acetyloxy-2-(1-acetyloxy-2,2,2-trifluoroethylidene)-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14741611.png)
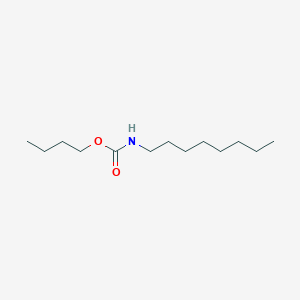
![2-[3-(Acetyloxy)pregn-5-en-20-ylidene]hydrazine-1-carboximidic acid](/img/structure/B14741617.png)

![6,11-Dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxamide](/img/structure/B14741634.png)
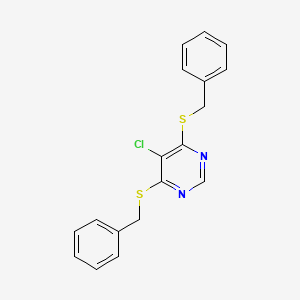
![Bicyclo[4.1.0]hepta-2,4-diene-7,7-dicarbonitrile](/img/structure/B14741639.png)
